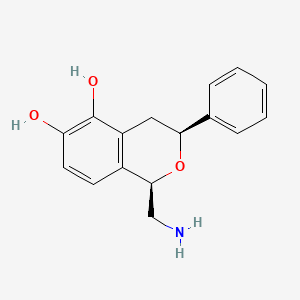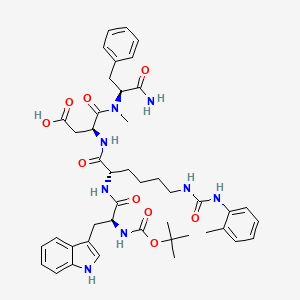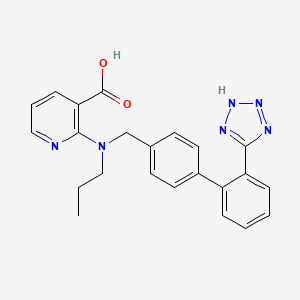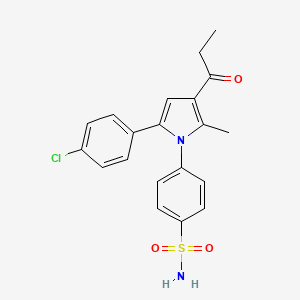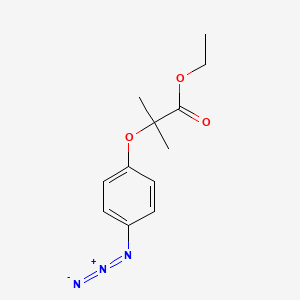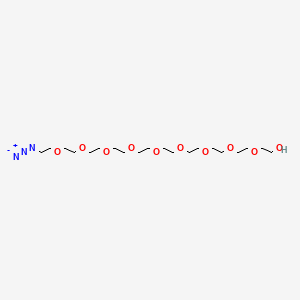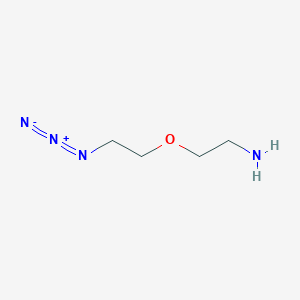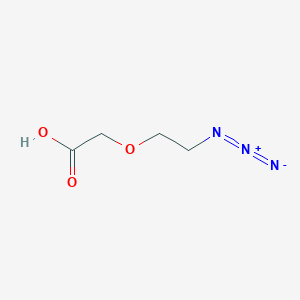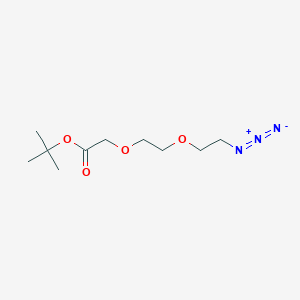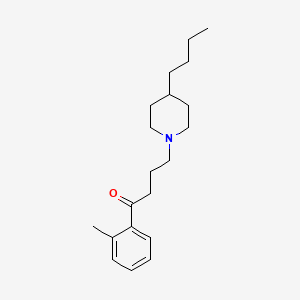
4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one
概要
説明
AC-42は、M1ムスカリン性アセチルコリン受容体の選択的なアロステリックアゴニストです。 これは、発見された最初の選択的M1アゴニストであり、M1受容体の結合ドメインの研究に広く使用されてきました 。 この化合物は、他のムスカリン性受容体ファミリーメンバーに対して特異性が高く、最小限の活性を示すことが知られています .
2. 製法
合成経路と反応条件: AC-42の合成には、特定の条件下で4-ブチルピペリジンと2-メチルベンゾイルクロリドを反応させることが含まれます。この反応は、通常、反応中に生成される塩酸を中和するために、トリエチルアミンなどの塩基を必要とします。 その後、生成物を再結晶またはクロマトグラフィーなどの標準的な技術を使用して精製します .
工業的生産方法: AC-42の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、品質と収量の一貫性を確保するために、大型反応器と連続フローシステムの使用が含まれます。 反応条件は、生産効率を最大化し、副生成物の生成を最小限に抑えるように最適化されています .
科学的研究の応用
AC-42 has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of AC-42 involves the reaction of 4-butylpiperidine with 2-methylbenzoyl chloride under specific conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of AC-42 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency and minimize the formation of by-products .
化学反応の分析
反応の種類: AC-42は、ピペリジン環やベンゾイル基などの反応性官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加することができます .
一般的な試薬と条件:
置換反応: 一般的な試薬には、ハロアルカンと求核剤が含まれます。反応は、ジメチルスルホキシドやアセトニトリルなどの極性溶媒中で通常行われます。
酸化反応: 過マンガン酸カリウムや三酸化クロムなどの試薬を使用して、ピペリジン環を酸化することができます。
還元反応: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して、ベンゾイル部分のカルボニル基を還元します.
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応は、AC-42のさまざまなアルキル化誘導体を生成する可能性があり、一方、酸化反応と還元反応は、化合物の官能基を変換することができます .
4. 科学研究への応用
AC-42は、科学研究において幅広い用途を持っています。
作用機序
AC-42は、オルソステリックなアセチルコリン結合部位に隣接する、M1ムスカリン性アセチルコリン受容体のアロステリック部位に結合することによって、その効果を発揮します。 この結合は、受容体に構造変化を引き起こし、アセチルコリンに対する受容体の親和性を高め、受容体の活性化を増加させます 。 含まれる分子標的は、M1受容体そのものと、細胞機能に対するその効果を仲介する関連するシグナル伝達経路です .
類似化合物:
Lu AE51090: 選択性が高く、認知機能を高める可能性のあるM1受容体の別のアロステリックアゴニスト.
AC-42の独自性: AC-42は、M1受容体に対する高い選択性と、オルソステリック部位に作用する可能性のある他の化合物とは異なる、アロステリック部位に結合する能力により、ユニークです。 この選択性と結合メカニズムにより、AC-42は研究と潜在的な治療的用途において貴重なツールとなっています .
特性
| 244291-63-2 | |
分子式 |
C20H31NO |
分子量 |
301.5 g/mol |
IUPAC名 |
4-(4-butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one |
InChI |
InChI=1S/C20H31NO/c1-3-4-9-18-12-15-21(16-13-18)14-7-11-20(22)19-10-6-5-8-17(19)2/h5-6,8,10,18H,3-4,7,9,11-16H2,1-2H3 |
InChIキー |
ANTKBACNWQHQJE-UHFFFAOYSA-N |
SMILES |
CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C |
正規SMILES |
CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
4-n-butyl-1-(4-(2-methylphenyl)-4-oxo-1-butyl)-piperidine hydrogen chloride AC-42 AC42 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



